{4-[(2,2,2-trifluoroethyl)amino]tetrahydro-2H-pyran-4-yl}methanol
Description
Properties
IUPAC Name |
[4-(2,2,2-trifluoroethylamino)oxan-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO2/c9-8(10,11)5-12-7(6-13)1-3-14-4-2-7/h12-13H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSIDUXSAIVHGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2,2,2-trifluoroethyl)amino]tetrahydro-2H-pyran-4-yl}methanol typically involves the reaction of tetrahydropyran derivatives with trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the production rate and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
{4-[(2,2,2-trifluoroethyl)amino]tetrahydro-2H-pyran-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
{4-[(2,2,2-trifluoroethyl)amino]tetrahydro-2H-pyran-4-yl}methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of {4-[(2,2,2-trifluoroethyl)amino]tetrahydro-2H-pyran-4-yl}methanol involves its interaction with specific molecular targets and pathways. The trifluoroethylamino group can interact with various enzymes and receptors, leading to changes in their activity and function. The compound’s effects on cellular processes and signaling pathways are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related tetrahydropyran derivatives and their key properties:
Fluorinated vs. Non-Fluorinated Analogues
The trifluoroethylamino group in the target compound distinguishes it from non-fluorinated analogues. Fluorine’s strong electronegativity and small atomic radius improve metabolic stability and membrane permeability compared to non-fluorinated derivatives like 2-[(tetrahydro-2H-pyran-4-yl)amino]ethanol . However, fluorinated compounds may exhibit higher toxicity risks, as seen in the hazard profile of the target compound’s analogues (e.g., H318: causes serious eye damage) .
Pharmacological Potential
- Target Compound: The trifluoroethyl group may enhance binding affinity to hydrophobic pockets in enzymes or receptors, as observed in fluorinated drugs like fluoxetine .
- Phenyl(tetrahydro-2H-pyran-4-yl)methanol: The phenyl group could mimic tyrosine or histidine side chains in protein-ligand interactions, making it useful in kinase inhibitor design .
Biological Activity
The compound {4-[(2,2,2-trifluoroethyl)amino]tetrahydro-2H-pyran-4-yl}methanol is a tetrahydropyran derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on current research findings.
- Molecular Formula: C8H14F3NO2
- Molecular Weight: 213.19 g/mol
- CAS Number: 1183519-22-3
- Density: 1.0±0.1 g/cm³
- Boiling Point: Approximately 218.9 °C at 760 mmHg
- Flash Point: 97.7 °C
Synthesis
The synthesis of this compound typically involves the reaction of tetrahydropyran derivatives with trifluoroethylamine under controlled conditions. The process can be optimized using various solvents and catalysts to achieve high yields and purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoroethylamino group is believed to modulate enzyme activities and receptor functions, influencing various cellular processes and signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at specific receptors, affecting cellular signaling.
- Cellular Uptake: The structural properties may enhance cellular permeability, facilitating its biological effects.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that derivatives of tetrahydropyran compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Neuroprotective Effects
Some studies suggest that tetrahydropyran derivatives may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells.
Case Studies and Research Findings
Applications
The compound has several applications in scientific research and industry:
- Medicinal Chemistry: As a lead compound for developing new anticancer drugs.
- Biochemical Research: Used as a reagent to study enzyme kinetics and receptor interactions.
- Material Science: Potential use in creating specialty chemicals with unique properties.
Q & A
Q. Advanced Optimization
- Catalytic Systems : Replace traditional bases (e.g., Et₃N) with DMAP or DBU to enhance nucleophilic substitution efficiency .
- Solvent Effects : Anhydrous THF or DCM improves trifluoroethylation yields by minimizing hydrolysis .
- Yield Data : Pilot reactions report ~60–70% yield; scale-up may require flow chemistry to mitigate exothermic side reactions.
How do conflicting spectral data (NMR, MS) for this compound arise, and what validation strategies are recommended?
Q. Basic Characterization Challenges
- ¹H/¹³C NMR Ambiguities : Overlapping signals from the tetrahydropyran ring (δ 1.5–4.0 ppm) and trifluoroethyl group (δ 3.5–4.5 ppm) complicate assignments .
- MS Fragmentation : The hydroxymethyl group may lead to dehydration artifacts (e.g., [M-H₂O]⁺ peaks), requiring high-resolution MS (HRMS) for confirmation .
Q. Advanced Resolution Strategies
- 2D NMR (HSQC, HMBC) : Resolve stereochemical ambiguities by correlating ring protons with adjacent carbons .
- Isotopic Labeling : Introduce ¹⁸O or ²H in the hydroxymethyl group to track fragmentation pathways in MS .
- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives (e.g., tosylate salts) can be synthesized .
What are the key stability concerns for this compound under varying pH and temperature conditions?
Q. Basic Stability Profile
- Hydrolytic Degradation : The trifluoroethylamino group is susceptible to hydrolysis in acidic (pH < 3) or basic (pH > 9) conditions, forming 4-aminotetrahydropyran derivatives .
- Thermal Stability : Decomposition above 150°C (DSC/TGA data) generates volatile trifluoroethanol byproducts .
Q. Advanced Analytical Approaches
- Forced Degradation Studies : Expose the compound to 0.1 M HCl/NaOH (70°C, 24 hr) and monitor via HPLC-UV (λ = 210 nm).
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions (e.g., -20°C vs. 25°C) .
How can computational methods (DFT, MD) predict the compound’s reactivity and interaction with biological targets?
Q. Basic Computational Modeling
- Conformational Analysis : DFT (B3LYP/6-31G*) reveals the tetrahydropyran ring adopts a chair conformation, positioning the hydroxymethyl group equatorially for hydrogen bonding .
- Docking Studies : Preliminary models suggest affinity for enzymes with hydrophobic pockets (e.g., kinases or GPCRs) due to the trifluoroethyl group’s lipophilicity .
Q. Advanced Applications
- Metadynamics Simulations : Map free-energy landscapes to predict metabolic pathways (e.g., CYP450-mediated oxidation) .
- QSPR Models : Corrogate logP (calculated: 1.2) with permeability data (Caco-2 assays) to optimize bioavailability .
What analytical techniques are critical for quantifying impurities in synthesized batches?
Q. Basic Quality Control
- HPLC-ELSD : Detect non-UV-active impurities (e.g., residual trifluoroethylating agents) .
- ICP-MS : Screen for heavy metal catalysts (e.g., Pd, Cr) below 10 ppm .
Q. Advanced Techniques
- 2D-LC-MS/MS : Resolve isomeric byproducts (e.g., regioisomeric trifluoroethylation) with collision-induced dissociation (CID) .
- NMR qNMR : Quantify residual solvents (DMSO, THF) using ¹⁹F NMR internal standards .
How do structural modifications (e.g., replacing trifluoroethyl with other substituents) impact physicochemical properties?
Q. Basic SAR Insights
- Trifluoroethyl vs. Ethyl : The CF₃ group increases logD by ~0.8 units and enhances metabolic stability (t½ in human liver microsomes: 120 min vs. 45 min for ethyl) .
- Hydroxymethyl vs. Carboxylic Acid : Switching to -COOH lowers pKa (3.2 vs. 13.5) but reduces blood-brain barrier penetration (PSA: 70 Ų vs. 40 Ų) .
Q. Advanced Design Strategies
- Fluorine Scan : Replace CF₃ with CHF₂ or CCl₂F to balance lipophilicity and metabolic clearance .
- Prodrug Derivatives : Esterify the hydroxymethyl group (e.g., acetyl or phosphate) to enhance solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
